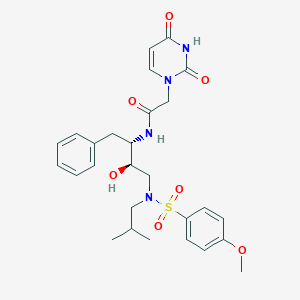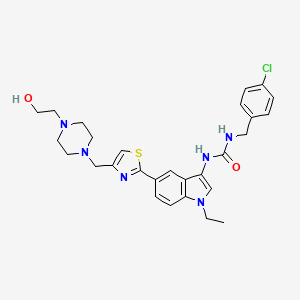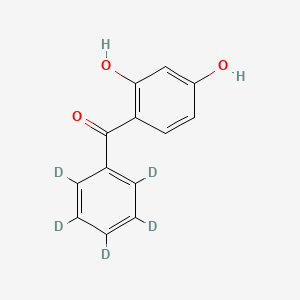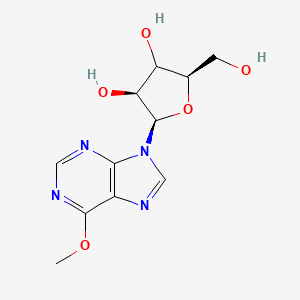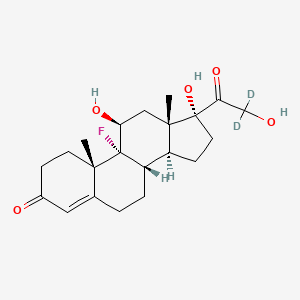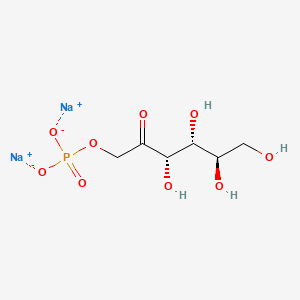
D-Fructose 1-phosphate (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Fructose 1-phosphate (disodium) is a derivative of fructose and an important intermediate in glucose metabolism. It plays a crucial role in various biochemical pathways, particularly in the metabolism of carbohydrates. The compound is often used in scientific research to study metabolic processes and enzyme functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Fructose 1-phosphate (disodium) can be synthesized through the phosphorylation of fructose. One common method involves the use of hexokinase to phosphorylate fructose in the presence of adenosine triphosphate (ATP) to produce fructose 6-phosphate, which is then converted to D-Fructose 1-phosphate (disodium) using specific enzymes .
Industrial Production Methods: In industrial settings, the production of D-Fructose 1-phosphate (disodium) typically involves enzymatic processes due to their specificity and efficiency. The process may include the use of immobilized enzymes to facilitate large-scale production while maintaining high purity and yield .
Types of Reactions:
Oxidation: D-Fructose 1-phosphate (disodium) can undergo oxidation reactions, often catalyzed by specific oxidases.
Reduction: The compound can be reduced to form other sugar derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of oxidases.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of keto derivatives.
Reduction: Formation of sugar alcohols.
Substitution: Formation of various substituted sugar derivatives.
Wissenschaftliche Forschungsanwendungen
D-Fructose 1-phosphate (disodium) is widely used in scientific research due to its role in metabolic pathways. Some of its applications include:
Chemistry: Studying enzyme kinetics and metabolic pathways.
Biology: Investigating the role of fructose metabolism in cellular processes.
Medicine: Researching metabolic disorders and potential therapeutic targets.
Industry: Used in the production of bio-based chemicals and pharmaceuticals
Wirkmechanismus
D-Fructose 1-phosphate (disodium) exerts its effects by participating in the glycolytic pathway. It is phosphorylated by specific kinases to form fructose 1,6-bisphosphate, which is then further metabolized to produce energy. The compound interacts with various enzymes, including phosphofructokinase and aldolase, to regulate the flow of metabolites through the glycolytic pathway .
Vergleich Mit ähnlichen Verbindungen
D-Fructose 6-phosphate (disodium): Another intermediate in the glycolytic pathway, differing in the position of the phosphate group.
D-Fructose 1,6-bisphosphate (trisodium): Contains two phosphate groups and plays a role in glycolysis.
D-Xylulose 5-phosphate (lithium): Involved in the pentose phosphate pathway.
Uniqueness: D-Fructose 1-phosphate (disodium) is unique due to its specific role in the phosphorylation and regulation of fructose metabolism. Its position in the metabolic pathway allows it to act as a key regulator of energy production and metabolic flux .
Eigenschaften
Molekularformel |
C6H11Na2O9P |
|---|---|
Molekulargewicht |
304.10 g/mol |
IUPAC-Name |
disodium;[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1 |
InChI-Schlüssel |
ZWRAEINUXILZBD-ABICQQBESA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


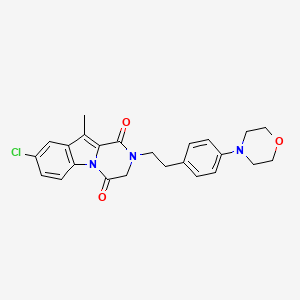
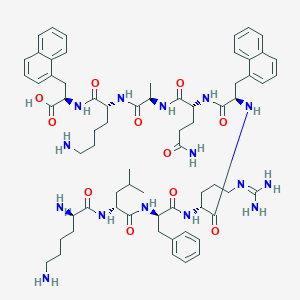
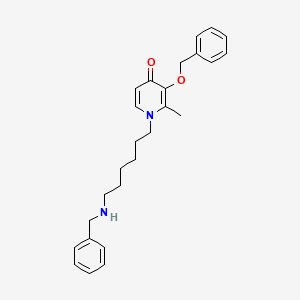
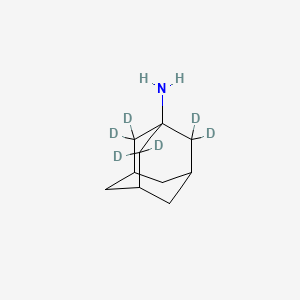
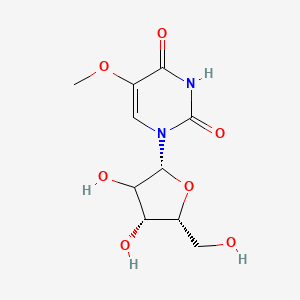

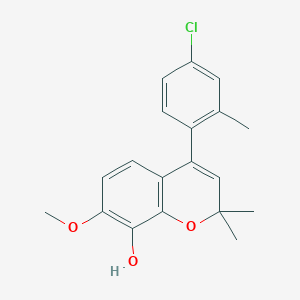
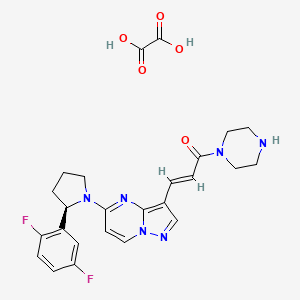
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)
